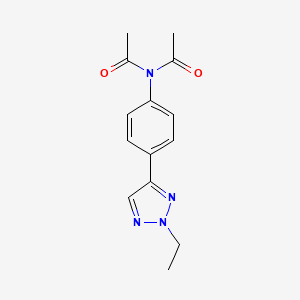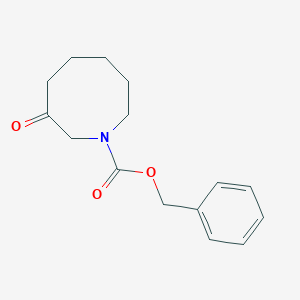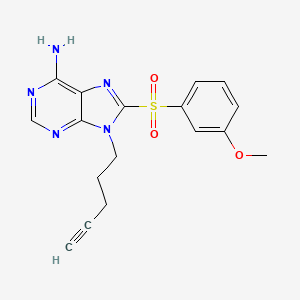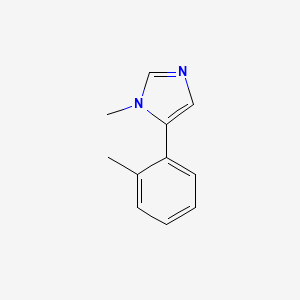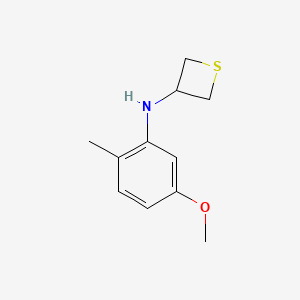
N-(5-Methoxy-2-methylphenyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanamines. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amine group attached to a methoxy-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methylphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a 2-methyl-5-methoxyphenyl thiol, with an appropriate halogenated compound under basic conditions. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization step, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalytic systems to facilitate the cyclization and amination steps can improve efficiency and reduce waste.
化学反応の分析
Types of Reactions
N-(5-Methoxy-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(5-Methoxy-2-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a useful probe in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(5-Methoxy-2-methylphenyl)thietan-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- N-(5-Methoxypentyl)thietan-3-amine
- 2-Methoxy-5-methylphenyl isocyanate
Uniqueness
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thietane ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
N-(5-methoxy-2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-8-3-4-10(13-2)5-11(8)12-9-6-14-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChIキー |
OIHSYNVSYLFGTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
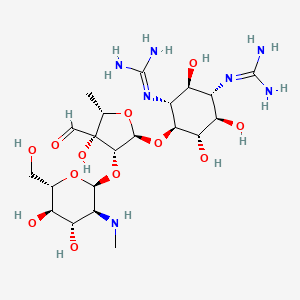
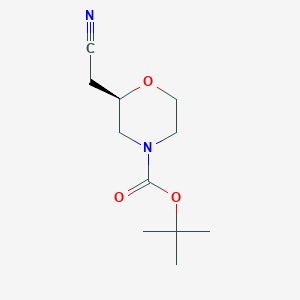
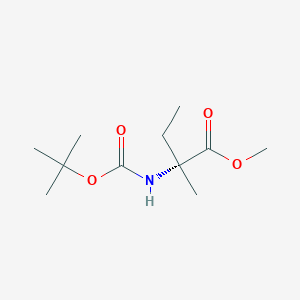
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
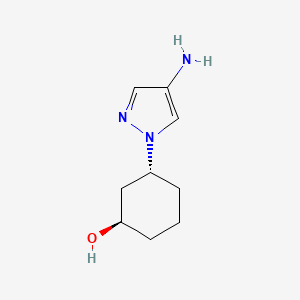
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
